molecular formula C4H8N4O5S B7776211 5,6-diamino-1H-pyrimidin-4-one;sulfuric acid

5,6-diamino-1H-pyrimidin-4-one;sulfuric acid

Cat. No.: B7776211
M. Wt: 224.20 g/mol
InChI Key: CQUAZAWBPBKNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-1H-pyrimidin-4-one; sulfuric acid is a compound that combines a pyrimidine derivative with sulfuric acid The pyrimidine ring is a six-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-1H-pyrimidin-4-one; sulfuric acid typically involves the reaction of 5,6-diamino-1H-pyrimidin-4-one with sulfuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. Specific synthetic routes may vary, but they generally involve the use of common reagents such as sulfuric acid and pyrimidine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1H-pyrimidin-4-one; sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidine compounds .

Scientific Research Applications

5,6-Diamino-1H-pyrimidin-4-one; sulfuric acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5,6-diamino-1H-pyrimidin-4-one; sulfuric acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diamino-4-pyrimidinol hemisulfate salt
  • 2,5-Diamino-4,6-dihydroxypyrimidine sulfate
  • Pyrimido[4,5-d]pyrimidines

Uniqueness

5,6-Diamino-1H-pyrimidin-4-one; sulfuric acid is unique due to its specific structure and combination with sulfuric acid. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5,6-diamino-1H-pyrimidin-4-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.H2O4S/c5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUAZAWBPBKNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=C(N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C(=C(N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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